5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinicacid
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Overview
Description
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is a heterocyclic aromatic compound with the molecular formula C11H13BrN2O4. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry. The compound is characterized by the presence of a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group attached to a nicotinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid typically involves the bromination of 6-aminonicotinic acid followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and di-tert-butyl dicarbonate (Boc2O) for the protection step. The reactions are usually carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and palladium catalysts for Suzuki-Miyaura coupling reactions.
Deprotection Reactions: Reagents such as TFA, HCl, and methanol are used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, aryl or alkyl groups can replace the bromine atom.
Deprotection Reactions: The major product is 6-aminonicotinic acid after the removal of the Boc group.
Scientific Research Applications
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: In the development of potential therapeutic agents targeting nicotinic receptors and other biological pathways.
Biological Studies: As a probe to study the interactions of nicotinic acid derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The bromine atom can also be substituted with other functional groups to modulate the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
6-[(tert-Butoxycarbonyl)amino]nicotinic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine: Similar structure with the bromine and Boc-protected amino group on a pyridine ring.
Uniqueness
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is unique due to the specific positioning of the bromine atom and the Boc-protected amino group on the nicotinic acid core. This unique structure allows for specific interactions with biological targets and provides a versatile building block for further chemical modifications .
Properties
Molecular Formula |
C11H13BrN2O4 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
5-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-7(12)4-6(5-13-8)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
InChI Key |
AWKHQZKKTZVWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
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